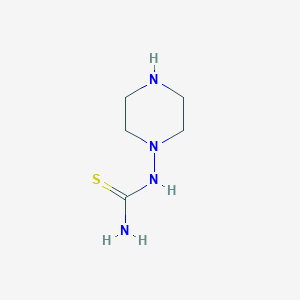

1-(Piperazin-1-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-1-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4S/c6-5(10)8-9-3-1-7-2-4-9/h7H,1-4H2,(H3,6,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBOKWDRJBMQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650353 | |

| Record name | N-Piperazin-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26387-21-3 | |

| Record name | N-1-Piperazinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26387-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Piperazin-1-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Piperazin 1 Yl Thiourea and Analogues

General Principles of Thiourea (B124793) Synthesis

The formation of the thiourea linkage is a cornerstone of organic synthesis, with several reliable methods available to chemists. These methods are broadly applicable and form the basis for the specific synthesis of piperazine-containing derivatives.

The most prevalent and versatile method for synthesizing unsymmetrical thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). researchgate.net The subsequent proton transfer results in the stable thiourea product.

This method is highly efficient, often resulting in high yields and structural diversity, as a wide array of both amines and isothiocyanates are commercially available or readily synthesized. researchgate.net The reaction conditions are typically mild, often carried out in solvents like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. researchgate.net For instance, various thiourea derivatives have been prepared by reacting phenyl isothiocyanate, benzyl (B1604629) isothiocyanate, or phenethyl isothiocyanate with appropriate amines. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the synthesis of thioureas is no exception. nih.govresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often milder reaction conditions. nih.govresearchgate.net

The application of microwave irradiation can facilitate the synthesis of symmetrically disubstituted ureas and thioureas by heating urea (B33335) or thiourea with aromatic amines without the need for a solvent. researchgate.net This solvent-free approach is environmentally benign. researchgate.net In other instances, microwave heating has been used to prepare N-substituted cyclic carboxylic imides using thiourea as the nitrogen source, demonstrating higher yields in shorter times compared to conventional heating. mdpi.org For example, the synthesis of glutarimide (B196013) from glutaric acid and thiourea under microwave irradiation (1000W) for 15 minutes resulted in a 98% yield. mdpi.org The efficiency of microwave synthesis makes it an attractive option for the rapid generation of libraries of thiourea derivatives for screening purposes. nih.gov

Specific Strategies for Piperazine-Incorporated Thioureas

The unique structure of piperazine (B1678402), a six-membered heterocycle with two secondary amine groups, provides a versatile scaffold for the synthesis of various thiourea derivatives. Specific strategies have been developed to control the substitution pattern and introduce diverse functionalities.

A common and effective strategy for synthesizing piperazine-thiourea derivatives involves the use of N-monosubstituted piperazines as the amine nucleophile. nih.govnih.gov By starting with a piperazine ring that already has a substituent on one of the nitrogen atoms, the reaction with an isothiocyanate can be directed to the remaining secondary amine, resulting in a defined product. nih.gov

This approach allows for the introduction of a wide variety of substituents on the piperazine ring, which can be crucial for tuning the biological activity or physicochemical properties of the final compound. nih.gov For example, a series of new urea and thiourea derivatives of piperazine were synthesized by reacting a key intermediate, 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile, with various arylisocyanates or arylisothiocyanates. nih.govnih.gov This method provides a straightforward route to complex molecules containing the piperazine-thiourea motif. nih.gov

Table 1: Examples of N-Monosubstituted Piperazines in Thiourea Synthesis

| N-Substituent on Piperazine | Isothiocyanate Reagent | Resulting Thiourea Derivative Class |

|---|---|---|

| Methyl | Aryl isothiocyanates | 1-Aryl-3-(4-methylpiperazin-1-yl)thioureas |

| Benzyl | Alkyl isothiocyanates | 1-Alkyl-3-(4-benzylpiperazin-1-yl)thioureas |

| Febuxostat-thiazole moiety | Substituted phenyl isothiocyanates | N-(Substituted phenyl)-4-(thiazole-carbonyl)piperazine-1-carbothioamides nih.gov |

Piperazine-thiourea scaffolds can be further elaborated by conjugation with peptides or other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities. researchgate.netresearchgate.net This strategy involves forming a covalent bond between the piperazine-thiourea core and a peptide chain or another heterocyclic ring.

For instance, piperazine-bridged pseudo-peptidic urea/thiourea derivatives have been designed and synthesized. researchgate.net In these structures, amino acids or peptide fragments are linked to the piperazine ring, and the thiourea functionality serves as a key structural element. researchgate.netresearchgate.net Such conjugations can be achieved using standard peptide coupling reagents. Similarly, the piperazine-thiourea unit can be attached to other heterocyclic rings, such as thiazole, to generate complex molecules for biological evaluation. mdpi.com

While less common for direct thiourea synthesis, piperazine-1-carbaldehyde can serve as a versatile starting material for creating functionalized piperazines that can subsequently be converted to thioureas. The aldehyde group can undergo a variety of chemical transformations, such as reductive amination, to introduce diverse side chains onto the piperazine ring.

Following the introduction of a desired substituent via the carbaldehyde handle, the remaining secondary amine of the piperazine ring is then available to react with an isothiocyanate to form the target thiourea derivative. This multi-step approach offers a high degree of flexibility in designing the final molecular structure, allowing for the synthesis of a broad range of analogues from a common intermediate.

Novel Routes Involving Halogenated Aromatic Precursors

The incorporation of halogenated aromatic moieties into the 1-(piperazin-1-yl)thiourea scaffold has been a key strategy in the development of new analogues with tailored properties. These synthetic routes often involve the reaction of a piperazine derivative with a halogen-substituted aryl isothiocyanate.

One notable approach involves the synthesis of N-(substituted phenyl)piperazine-1-carbothioamides. In this method, a piperazine intermediate is reacted with various functionalized aryl isothiocyanates, including those bearing halogen atoms. For instance, the synthesis of N-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide and N-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide has been successfully demonstrated. nih.gov These reactions highlight a straightforward and effective method for introducing halogenated aromatic groups onto the thiourea nitrogen.

Another significant strategy involves the use of piperazine analogues that are themselves substituted with halogenated aromatic rings. A key example is the use of 1-(2,3-dichlorophenyl)piperazine (B491241) as a precursor. This compound can be conjugated with amino acids, and the resulting intermediate is then reacted with various isothiocyanates to yield a library of thiourea derivatives. This method allows for the systematic introduction of diverse functionalities while retaining the core halogenated aromatic piperazine structure.

The following table summarizes the synthesis of specific this compound analogues using halogenated aromatic precursors:

| Precursor 1 | Precursor 2 | Resulting Analogue | Reference |

| 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile | 3-bromophenyl isothiocyanate | N-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide | nih.gov |

| 2-isobutoxy-5-(4-methyl-2-(piperazine-1-carbonyl)thiazol-5-yl)benzonitrile | 4-chlorophenyl isothiocyanate | N-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide | nih.gov |

| TFA·H-Xaa-PZN (where PZN is 1-(2,3-dichlorophenyl)piperazine) | Substituted phenyl isothiocyanates | Urea and thiourea derivatives of Gly/Pro conjugated to 2,3-dichlorophenyl piperazine | researchgate.net |

These examples underscore the utility of halogenated aromatic precursors in expanding the chemical space of this compound analogues.

Yield Optimization and Reaction Condition Analysis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. Analysis of various synthetic reports provides insights into the factors influencing the efficiency of these reactions.

In the synthesis of N-(substituted phenyl)piperazine-1-carbothioamides, high yields have been achieved under specific conditions. For example, the reaction of the piperazine intermediate with aryl isothiocyanates is typically carried out in a suitable solvent and may be refluxed to ensure completion. The yields for halogenated derivatives prepared through this method are consistently high, often exceeding 80%. nih.gov

The following interactive data table presents the reported yields for the synthesis of several halogenated this compound analogues, demonstrating the efficiency of the described synthetic methods.

| Analogue | Yield (%) | Reference |

| N-(3-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide | 83% | nih.gov |

| N-(4-chlorophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carbothioamide | 83% | nih.gov |

| N-(4-bromophenyl)-4-[2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carbonyl]piperazine-1-carboxamide | 81% | nih.gov |

Systematic studies focusing on the optimization of thiourea synthesis from aliphatic amines have also provided valuable data. While not directly involving this compound, these studies offer general principles applicable to its synthesis. For instance, the choice of solvent, temperature, and the presence or absence of a base can significantly impact the reaction outcome. One study found that conducting the reaction at 80 °C in an aqueous solution with a polysulfide promoter resulted in a high yield (89%) in a short reaction time (0.5 hours). In contrast, performing the reaction at a lower temperature (60 °C) led to a longer reaction time and a significantly lower yield (81%).

These findings suggest that for the synthesis of this compound and its analogues, careful consideration of reaction temperature and the use of appropriate reagents are key to achieving optimal yields. The consistently high yields reported for the synthesis of halogenated aromatic derivatives indicate that the current methodologies are robust and efficient.

Advanced Spectroscopic and Crystallographic Characterization of 1 Piperazin 1 Yl Thiourea Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(piperazin-1-yl)thiourea analogues, ¹H and ¹³C NMR, along with DEPT-135 experiments, offer detailed insights into the chemical environment of each atom.

Proton (¹H) NMR Spectral Assignments

In the ¹H NMR spectra of piperazine (B1678402) thiourea (B124793) derivatives, the protons of the piperazine ring typically manifest as two distinct triplets in the regions of 3.70–4.10 ppm and 2.40–3.10 ppm. mdpi.com The N-H protons of the thiourea moiety produce characteristic broad singlet signals. mdpi.com Specifically, the N-H proton adjacent to a carbonyl group and the one attached to the thiocarbonyl group in some derivatives appear in the ranges of 12.14–12.50 ppm and 8.48–11.57 ppm, respectively. researchgate.net Protons of aromatic or aliphatic substituents attached to the thiourea or piperazine moieties show signals in expected regions, for instance, aromatic protons are observed between 6.62 and 8.07 ppm. researchgate.net

For certain derivatives, such as N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide, specific assignments have been reported. The ¹H NMR spectrum (in DMSO-d6) shows a broad singlet for the NH proton at 9.71 ppm, signals for the pyridine (B92270) rings between 6.70 and 8.18 ppm, and multiplets for the piperazine protons at 3.95-4.05 ppm and 3.39-3.47 ppm. biorxiv.org In another example, for dipeptide conjugates of piperazine thiourea derivatives, the NH protons of the thiourea group were confirmed by peaks at approximately 9.75 ppm and 8.21 ppm. ajrconline.org The presence of these characteristic signals confirms the successful synthesis and structural integrity of the compounds. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Piperazine CH₂ (adjacent to thiourea) | 3.70 - 4.10 | t | mdpi.com |

| Piperazine CH₂ | 2.40 - 3.10 | t | mdpi.com |

| Thiourea N-H (adjacent to aryl) | 7.30 - 8.50 | bs | mdpi.com |

| Thiourea N-H (adjacent to alkyl) | 5.50 - 6.30 | bs | mdpi.com |

| Thiourea N-H (acyl derivative, CO-NH) | 12.14 - 12.50 | bs | researchgate.net |

| Thiourea N-H (acyl derivative, CS-NH) | 8.48 - 11.57 | bs | researchgate.net |

t = triplet, bs = broad singlet, m = multiplet

Carbon (¹³C) NMR and DEPT 135 NMR Data Analysis

The ¹³C NMR spectra of this compound analogues provide crucial information about the carbon skeleton. A key diagnostic signal is that of the thiocarbonyl carbon (C=S), which typically appears in the range of 178 to 184 ppm, confirming the presence of the thiourea moiety. mdpi.com In acylthiourea derivatives, the carbonyl carbon (C=O) signal is also observed, generally between 161.1 and 178.4 ppm. researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy is employed to differentiate between CH, CH₂, and CH₃ groups. researchgate.net In these spectra, CH and CH₃ groups appear as positive signals, while CH₂ groups are represented by negative signals. Quaternary carbons (C) are absent. This technique is instrumental in assigning the signals of the piperazine ring carbons and any aliphatic substituents. For instance, the CH₂ carbons of the piperazine ring typically appear as negative signals in the DEPT-135 spectrum. researchgate.net

Table 2: Key ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Carbon Type | Chemical Shift Range (ppm) | DEPT-135 Signal | Reference |

|---|---|---|---|

| Thiocarbonyl (C=S) | 178 - 184 | Absent | mdpi.com |

| Carbonyl (C=O) | 161.1 - 178.7 | Absent | researchgate.net |

| Aromatic/Heteroaromatic C | 115 - 152 | Positive (CH) or Absent (C) | researchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecules.

In the FT-IR spectra of piperazinyl thiourea derivatives, characteristic absorption bands are observed. researchgate.net The N-H stretching vibrations of the amide and thiourea groups typically appear in the region of 3150–3170 cm⁻¹. researchgate.net The C=S stretching vibration, a hallmark of the thiourea group, is found between 1228 and 1248 cm⁻¹. researchgate.net For acylthiourea derivatives, the C=O stretching vibration is observed in the range of 1687–1701 cm⁻¹. researchgate.net In some specific derivatives, the C=S stretch is noted around 1186 cm⁻¹. nih.gov

The UV-Visible absorption spectra of these compounds, measured in solution, typically exhibit two main absorption bands corresponding to π-π* and n-π* electronic transitions. researchgate.net These bands are generally observed in the ranges of 257–269 nm and 291–296 nm. researchgate.net An additional band around 364 nm has been attributed to π conjugation involving the piperazine moiety. researchgate.net

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) and UV-Vis Absorption Maxima (λ_max, nm)

| Spectroscopic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Reference |

|---|---|---|---|

| IR: ν(N-H) | 3150 - 3170 | Amide/Thiourea N-H Stretch | researchgate.net |

| IR: ν(C=O) | 1687 - 1701 | Carbonyl Stretch | researchgate.net |

| IR: ν(C=S) | 1228 - 1248 | Thiocarbonyl Stretch | researchgate.net |

| UV-Vis: λ_max | 257 - 269 | π-π* transition | researchgate.net |

| UV-Vis: λ_max | 291 - 296 | n-π* transition | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Both standard mass spectrometry and high-resolution mass spectrometry (HR-MS) have been extensively used to confirm the identity of synthesized this compound analogues. mdpi.comnih.gov

HR-MS, typically using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the confirmation of the molecular formula of the synthesized compounds. mdpi.comnih.gov This technique is crucial for validating the successful synthesis of the target molecules and ensuring their purity. mdpi.comajrconline.org The determined molecular weights from HR-MS analyses have been consistently in good agreement with the calculated theoretical values for a wide range of these derivatives. mdpi.com

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Molecular and Crystal Structure Determination

For several this compound analogues, single crystal X-ray diffraction studies have been successfully performed. researchgate.net For a series of N-{[4-(4-phenylpiperazin-1-yl)phenyl]carbamothioyl}benzamide derivatives, it was found that they crystallize in a triclinic system. researchgate.net The crystal structures often reveal the presence of intramolecular hydrogen bonds, for example, between an N-H proton and a carbonyl oxygen atom, which can influence the molecular conformation. rsc.org

Table 4: Common Crystallographic Parameters for this compound Analogues

| Parameter | Observation | Reference |

|---|---|---|

| Crystal System | Triclinic, Monoclinic, Orthorhombic | researchgate.netrsc.orgacs.org |

| Conformation | Piperazine ring in chair conformation | iucr.org |

| Intramolecular Interactions | N-H···O hydrogen bonds | rsc.org |

Conformational Analysis and Intermolecular Interactions

The thiourea moiety introduces significant possibilities for hydrogen bonding, which plays a dominant role in the supramolecular assembly of these compounds. The N-H groups of the thiourea are potent hydrogen bond donors, while the sulfur and nitrogen atoms can act as acceptors.

A recurrent and robust feature in the crystal engineering of thiourea derivatives is the formation of cyclic thiourea dimers through intermolecular N-H···S hydrogen bonds. acs.org This interaction often results in the formation of an R22(8) graph set motif, a common and stable arrangement in thiourea-containing structures. acs.orgresearchgate.net

In addition to the strong N-H···S interactions, other hydrogen bonds and weaker interactions contribute to the stability of the crystal lattice. These can include:

Intramolecular Hydrogen Bonds: In some acyl thiourea derivatives, an intramolecular N-H···O hydrogen bond can form between a carbonyl group and a thioamide N-H group, creating a pseudo-ring that stabilizes the conformation. researchgate.netrsc.org

π-π Stacking: Aromatic rings present in the substituents can engage in π-π stacking interactions, further influencing the crystal packing. iucr.org

The interplay of these various interactions dictates the final crystal structure. For example, in a series of bis-thiourea derivatives from N,N′-bis(3-aminopropyl)piperazine, a highly conserved intramolecular hydrogen bonding pattern was observed, leading to a spiral-like molecular conformation. acs.org These units then self-assemble into infinite chains via the formation of intermolecular R22(8) cyclic thiourea dimers. acs.org

The conformational flexibility of piperazine derivatives has been noted as a significant factor in their biological activity, suggesting that the ability to adopt different conformations can be crucial for binding to biological targets. nih.gov

Below are interactive tables summarizing key crystallographic and intermolecular interaction data for representative this compound analogues and related structures.

Table 1: Selected Crystallographic Data for Piperazine-Containing Thiourea Analogues

| Compound/Analogue | Crystal System | Space Group | Key Conformation Feature | Reference |

| 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | Unknown | Unknown | Piperazine ring in chair conformation | tandfonline.com |

| 3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione | Monoclinic | P21/c | Piperazine ring in chair conformation; V-shaped molecule | iucr.org |

| N,N′-bis(3-aminopropyl)piperazine bis-thiourea derivatives | Unknown | Unknown | Spiral-like conformation due to intramolecular H-bonding | acs.org |

Table 2: Common Intermolecular Interactions in this compound Analogues

| Interaction Type | Donor | Acceptor | Common Motif/Result | References |

| Intermolecular Hydrogen Bond | N-H (thiourea) | S (thiourea) | R22(8) cyclic dimer | acs.orgresearchgate.net |

| Intramolecular Hydrogen Bond | N-H (thioamide) | O (carbonyl) | S(6) pseudo-ring | researchgate.netrsc.org |

| π-π Stacking | Aromatic ring | Aromatic ring | Stabilizes crystal packing | iucr.org |

| S···S Contacts | S (thione) | S (thione) | Contributes to three-dimensional network | iucr.org |

Computational and Theoretical Investigations of 1 Piperazin 1 Yl Thiourea Derivatives

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In the quest for novel therapeutic agents, in silico methods have become indispensable for elucidating the structure-activity relationships (SAR) of chemical compounds. These computational techniques allow researchers to predict the biological activity of molecules based on their structural features, thereby guiding the synthesis of more potent and selective derivatives. For 1-(piperazin-1-yl)thiourea derivatives, SAR studies have been instrumental in identifying key structural motifs that govern their biological effects.

Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of in silico SAR, have been successfully applied to understand the inhibitory potential of these compounds against various biological targets. For instance, a QSAR study on a series of tert-Butyl 1,5-bis(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1,5-dioxopentan-2-ylcarbamate urea (B33335)/thiourea (B124793) derivatives revealed a significant correlation between their H+/K+-ATPase inhibitory activity and physicochemical descriptors such as polarizability and surface tension. scispace.comresearchgate.net Another QSAR analysis on a different set of H+/K+-ATPase inhibitors indicated that polar surface area, polarizability, and the hydrophobic constant were key determinants of activity, highlighting the importance of strong electronic interactions between the molecule and the receptor. scispace.comresearchgate.net

These studies underscore the utility of in silico SAR in identifying the electronic and steric requirements for optimal biological activity. By systematically modifying the substituents on the piperazine (B1678402) and thiourea moieties and evaluating the corresponding changes in predicted activity, researchers can rationally design new derivatives with enhanced therapeutic potential. mdpi.combohrium.com The introduction of a piperazine ring into thiourea derivatives, for example, has been shown to enhance both potency and selectivity in certain contexts. mdpi.combohrium.com

Molecular Docking Simulations

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule. This technique provides valuable insights into the binding mode and affinity of a ligand, thereby aiding in the rational design of new drugs. For this compound derivatives, molecular docking has been extensively used to explore their interactions with a wide range of biological targets.

Ligand-Target Interactions with Biological Macromolecules

Molecular docking studies have revealed the potential of this compound derivatives to interact with a diverse array of biological macromolecules, suggesting their broad therapeutic potential.

DNA Gyrase: Several studies have explored the interaction of piperazinylthiourea derivatives with DNA gyrase, a crucial bacterial enzyme and a well-established target for antibiotics. eurekaselect.comresearchgate.netnih.gov Docking simulations have shown that these compounds can bind effectively to the ATP-binding site of the DNA gyrase B subunit. nih.gov For example, a study on 1-allyl-3-benzoylthiourea (B5185869) analogs demonstrated favorable interactions with the DNA gyrase subunit B receptor. nih.gov Another investigation into N-methyl piperazine containing compounds identified derivatives with promising binding affinities for Mycobacterium tuberculosis DNA gyrase. eurekaselect.comresearchgate.net

H+/K+-ATPase: The proton pump H+/K+-ATPase is a key target for drugs aimed at reducing gastric acid secretion. Docking studies have been performed on tert-Butyl 1,5-bis(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-1,5-dioxopentan-2-ylcarbamate urea/thiourea derivatives to understand their inhibitory mechanism. scispace.comresearchgate.netresearchgate.net These simulations have helped to elucidate the binding modes of these compounds within the enzyme's active site. researchgate.net

Tobacco Mosaic Virus (TMV) Proteins: The coat protein of the Tobacco Mosaic Virus is a critical component for viral assembly and infection. Molecular docking has been employed to investigate the binding of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine to both the TMV coat protein and helicase. nih.gov These studies suggest a two-stage inhibition mechanism involving binding to both proteins, which could disrupt viral replication. nih.gov

Bacterial Tyrosinase: Tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis and is a target for agents treating hyperpigmentation disorders. Docking studies have been conducted on thiourea derivative metal complexes against bacterial tyrosinase. mdpi.comresearchgate.net These simulations have helped to predict the binding energies and interaction modes of these compounds within the enzyme's active site. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Molecular docking has been utilized to explore the binding of various heterocyclic compounds, including those with piperazine moieties, to the ATP-binding pocket of VEGFR-2. rsc.orgnih.govtandfonline.com These studies have identified key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. mdpi.com

DHFR (Dihydrofolate Reductase): DHFR is an important target for antimicrobial and anticancer drugs. While some studies have investigated acyl thioureas against DHFR, they have generally shown poor inhibitory activity compared to related thiosemicarbazides. rsc.org However, molecular docking has been used to assess the potential of various compounds, including pyrimidine (B1678525) derivatives, as inhibitors of Plasmodium falciparum DHFR. nih.gov

SARS-CoV-2 Spike Protein: In the search for antiviral agents against SARS-CoV-2, molecular docking has been used to screen for potential inhibitors of the viral spike protein's interaction with the human ACE2 receptor. Thiourea derivatives have been investigated in this context, with some showing potential to block this critical step in viral entry. acs.org

Binding Affinity Prediction and Pose Analysis

A critical aspect of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, and the analysis of the ligand's binding pose within the target's active site. researchgate.netnih.govresearchgate.netnih.gov

For this compound derivatives, these predictions have been instrumental in ranking potential drug candidates and understanding their mechanism of action. For instance, in the study of DNA gyrase inhibitors, a derivative of ((1-(R)-(4-hydroxyphenyl)(4-methylpiperazin-1-yl)methyl)-3-((S)-(4-hydroxyphenyl)(4-methylpiperazin-1-yl)methyl) thiourea showed a promising dock score of -13.77, which was significantly better than the reference compound. eurekaselect.comresearchgate.net Similarly, for H+/K+-ATPase inhibitors, docking studies have predicted the binding energies of various analogues, allowing for the selection of the most promising compounds for further development. researchgate.net

Pose analysis provides a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. mdpi.comresearchgate.net For example, in the case of bacterial tyrosinase inhibitors, docking revealed key hydrogen bonds and pi-cation interactions with specific amino acid residues in the active site. mdpi.com This detailed understanding of the binding pose is crucial for optimizing the ligand's structure to improve its affinity and selectivity.

The following table summarizes the binding affinity data for selected this compound derivatives against various targets:

| Derivative/Compound | Target | Docking Score/Binding Energy (kcal/mol) | Reference |

| IIc5 | DNA Gyrase | -13.77 | eurekaselect.comresearchgate.net |

| Cpd 3 | DNA Gyrase Subunit B | -91.2304 (rerank score) | nih.gov |

| Thiourea Metal Complexes (1-4) | Bacterial Tyrosinase | -5.86 to -6.32 | mdpi.com |

| Compound 28 | VEGFR-2 | -29.46 | tandfonline.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational stability and dynamic behavior of the ligand-protein complex over time.

Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

MD simulations have been employed to assess the stability of the binding poses of this compound derivatives predicted by molecular docking. nih.govresearchgate.net These simulations provide insights into the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions.

A study on thiourea-iron (III) metal complexes as potential NUDT5 inhibitors for breast cancer used MD simulations to evaluate the stability of the ligand-protein interactions. ubaya.ac.id The results showed that certain compounds formed stable complexes with the target protein, as indicated by low root mean square deviation (RMSD) and root mean square fluctuation (RMSF) values. ubaya.ac.id Similarly, MD simulations of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine with TMV proteins revealed the consistent and stable binding of the most potent compounds over a 150 ns simulation. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are valuable for elucidating the intrinsic properties of this compound derivatives and complementing the findings from molecular docking and MD simulations.

DFT calculations have been used to optimize the molecular geometry and predict the vibrational frequencies (FT-IR spectra) of thiourea derivatives. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to validate the computational model. rsc.org Furthermore, DFT can be used to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

In the context of SAR, DFT can be used to calculate reactivity descriptors that help to explain the biological activity of a series of compounds. researchgate.net For example, the Fukui function can be used to identify the most reactive sites in a molecule, providing insights into its interaction with a biological target. rsc.org Time-dependent DFT (TD-DFT) can be employed to interpret experimental UV-Vis spectra and understand the electronic transitions within the molecule. rsc.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is paramount in determining its chemical behavior. Theoretical studies, often employing Density Functional Theory (DFT), are utilized to explore the electronic landscape of this compound derivatives. These investigations typically involve the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For instance, in a study of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT), a related thiourea derivative, the HOMO-LUMO energy gap was calculated to be 2.742 eV. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The distribution of HOMO and LUMO across the molecule helps in identifying the regions prone to electrophilic and nucleophilic attacks, respectively.

Global reactivity descriptors, derived from the energies of FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. In the case of FPTT, these have been calculated as 7.326 eV (ionization potential), 4.583 eV (electron affinity), -5.954 eV (chemical potential), 1.371 eV (hardness), and 12.929 eV (electrophilicity index). researchgate.net Such parameters are invaluable for comparing the reactivity of different derivatives.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the intramolecular and intermolecular bonding and interactions. For a complex derivative, N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine, NBO analysis revealed significant stabilization energy (53.86 kcal/mol) arising from the interaction between a lone pair on a nitrogen atom and an adjacent pi-antibonding orbital (LP (1) N16 to π*(C17-N19)). tandfonline.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. These maps are crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the stability of crystal structures and biological activity.

Table 1: Global Reactivity Descriptors for a Thiourea Derivative (FPTT)

| Descriptor | Value |

|---|---|

| HOMO-LUMO Energy Gap | 2.742 eV |

| Ionization Potential | 7.326 eV |

| Electron Affinity | 4.583 eV |

| Chemical Potential | -5.954 eV |

| Hardness | 1.371 eV |

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which aids in their experimental characterization. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental data to confirm the molecular structure.

For thiourea derivatives, theoretical vibrational analysis can help in assigning the characteristic vibrational modes, such as the C=S stretching and N-H bending frequencies. In a study of metal complexes of a thiourea derivative, the 13C NMR spectra showed a down-field shift of about 6 ppm for the thiocarbonyl carbon upon coordination to a metal, indicating a decrease in electron density and coordination through the sulfur atom. mdpi.com

In the 1H-NMR spectra of piperazine thioureas, the hydrogen signals of the piperazine ring typically appear as two triplets in the ranges of 3.70–4.10 ppm and 2.40–3.10 ppm. mdpi.com The signals for the NH protons of the thiourea moiety are usually observed as broad singlets between 5.50 and 6.30 ppm for those attached to an alkyl chain and between 7.30 and 8.50 ppm for those attached to aryl groups. mdpi.com

Theoretical predictions of electronic absorption spectra, often performed using Time-Dependent DFT (TD-DFT), can provide insights into the electronic transitions within the molecule. For a derivative of pyrimidin-2-amine, TD-DFT calculations were used to study the solvent effects on its electronic structure. tandfonline.com

Table 2: Predicted Spectroscopic Data for Piperazine Thiourea Derivatives

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

|---|---|

| 1H-NMR (Piperazine Ring) | 3.70–4.10 ppm and 2.40–3.10 ppm (triplets) mdpi.com |

| 1H-NMR (NH-Alkyl) | 5.50–6.30 ppm (broad singlet) mdpi.com |

| 1H-NMR (NH-Aryl) | 7.30–8.50 ppm (broad singlet) mdpi.com |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In the context of drug discovery and development, the assessment of a compound's ADMET properties is crucial. In silico ADMET prediction has become a standard practice to filter out compounds with unfavorable pharmacokinetic profiles at an early stage.

For thiourea derivatives, including those with a piperazine moiety, various computational models are employed to predict their ADMET properties. These predictions are based on the molecule's structural features and physicochemical properties, such as lipophilicity (logP), aqueous solubility, and molecular weight.

In a study of piperazine thiourea derivatives with anti-leishmanial activity, in silico pharmacokinetic predictions indicated favorable profiles for the active compounds. mdpi.com This suggests that these compounds have the potential for good oral bioavailability and metabolic stability. The introduction of a piperazine ring has been noted to enhance the potency and selectivity of some thiourea derivatives. mdpi.com

Molecular docking simulations are often used to predict the binding affinity of a compound to specific protein targets, which can provide insights into its mechanism of action and potential metabolic pathways. For example, docking studies with urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine have been used to investigate their binding to viral proteins. nih.gov

Toxicity prediction is another critical component of in silico ADMET analysis. Various computational models can predict potential toxicities, such as carcinogenicity, mutagenicity, and cardiotoxicity, based on the presence of toxicophores (specific chemical substructures associated with toxicity). Studies on thiourea derivative metal complexes have included toxicity evaluations as part of their computational analysis. mdpi.com

Table 3: Predicted ADMET Properties for a Thiourea Derivative (FPTT)

| Property | Predicted Value/Characteristic |

|---|---|

| Absorption | |

| Bioavailability Score | 0.55 |

| Distribution | |

| Blood-Brain Barrier (BBB) Permeation | - |

| Metabolism | |

| Cytochrome P450 2D6 inhibitor | No |

| Excretion | |

| - | - |

| Toxicity | |

| Ames test | - |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (FPTT) |

| N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d] imidazol-6-yl) pyrimidin-2-amine |

Structure Activity Relationship Sar and Rational Molecular Design Principles for 1 Piperazin 1 Yl Thiourea Analogues

Influence of Piperazine (B1678402) Ring Substitution on Biological Efficacy

The piperazine ring is a common motif in drug discovery, known to enhance pharmacokinetic properties like water solubility and bioavailability due to its two basic nitrogen atoms. nih.govtandfonline.com In the context of 1-(piperazin-1-yl)thiourea analogues, substitutions on the piperazine ring, particularly at the N-4 position, significantly modulate biological efficacy.

The nature of the substituent at the N-4 position of the piperazine ring plays a pivotal role in determining the biological activity of these compounds. For instance, in a series of anti-leishmanial piperazine thiourea (B124793) derivatives, the introduction of the piperazine ring itself was found to generally increase potency against both promastigote and amastigote forms of Leishmania amazonensis when compared to simpler N,N'-disubstituted thioureas. mdpi.combohrium.com

In anticancer research, the substitution on the piperazine ring has been extensively explored. A study on 4-amino-2H-benzo[h]chromen-2-one analogues revealed that the substituent at the 4-position of the piperazine ring had a significant impact on their cytotoxic activity. nih.govtandfonline.com Specifically, ortho-substituted phenyl analogues demonstrated relatively good inhibitory activity. nih.govtandfonline.com Another study involving berberine (B55584) derivatives showed that introducing electron-withdrawing groups, such as chloro- or fluoro-substituents, on a benzene (B151609) ring linked to the piperazine moiety enhanced anti-tumor activity. nih.gov Similarly, research on ursolic acid derivatives indicated that para-substituents on the phenyl ring attached to the piperazine were more important for antiproliferative activities than meta-substituents. nih.govtandfonline.com

The strategic incorporation of both aliphatic and aromatic groups on the piperazine ring has been explored to engage in various interactions within biological targets. researchgate.netrsc.org Aromatic residues, for example, are hypothesized to enhance binding affinity through additional π–π or hydrophobic interactions. rsc.org

Table 1: Influence of Piperazine N-4 Substitution on Anticancer Activity

Role of the Thiourea Moiety as a Core Pharmacophore

The thiourea moiety [-NHC(S)NH-] is a critical pharmacophore in this class of compounds, contributing significantly to their biological activities. analis.com.my Its unique electronic and structural features, including its polarity, reactivity, and ability to form hydrogen bonds, make it an excellent building block in drug design. analis.com.mybiointerfaceresearch.com The sulfur atom, being larger and less electronegative than oxygen, makes the thiourea group a stronger nucleophile and more polarizable than its urea (B33335) counterpart. analis.com.my

This moiety's ability to be easily protonated under acidic conditions allows it to interact with key amino acid residues, such as carboxyl and phosphate (B84403) groups, on biological targets like enzymes and receptors. analis.com.my These interactions are crucial for the stability of the ligand-receptor complex and can lead to the inhibition of disease progression. analis.com.mybiointerfaceresearch.com In many studies, thiourea derivatives have shown superior activity compared to their urea analogues, a phenomenon attributed to the divalent bio-isosteric effect of the sulfur atom. biointerfaceresearch.comresearchgate.net For example, in a series of compounds designed as HER2 inhibitors, the thiourea derivatives exhibited higher antitumor activity than the corresponding urea derivatives. biointerfaceresearch.com

The thiourea scaffold acts as a versatile linker, and its derivatization with various substituents can lead to potent pharmacologically active molecules. analis.com.myresearchgate.net The hydrogen atoms on the nitrogen atoms of the thiourea moiety can be substituted to modulate the compound's properties, with N,N'-disubstitution being a common and effective pattern. analis.com.my

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of this compound analogues is profoundly influenced by the electronic and steric properties of the substituents on the aromatic rings. analis.com.mymdpi.com Quantitative Structure-Activity Relationship (QSAR) studies often investigate these properties to build predictive models for designing more potent compounds. researchgate.netdoaj.org

Electronic Properties: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electronic distribution within the molecule, affecting its binding affinity to target proteins. analis.com.my

Electron-Withdrawing Groups (EWGs): Groups like halogens (F, Cl), nitro (NO₂), and trifluoromethyl (CF₃) can enhance activity. For instance, the presence of a p-fluoro substituent on a phenyl ring was found to enhance cytotoxic activity. analis.com.my Fluorine, being an EWG, deactivates the ring, which can contribute to the stabilization of the compound. analis.com.my In some series, EWGs have been shown to be more effective at enhancing activity than EDGs. analis.com.my The introduction of EWGs like 4-nitrophenyl can increase the acidity of the NH groups in the thiourea moiety, facilitating stronger hydrogen bond interactions. biointerfaceresearch.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH₃) can also enhance activity. A p-methoxy group on a benzoyl moiety, for example, improved cytotoxic effects due to its electronic and lipophilic properties. analis.com.my The methoxy group is a strongly activating EDG that imparts a resonance effect. analis.com.my

Steric Properties: The size and shape (steric bulk) of substituents are critical for fitting into the binding pocket of a biological target. mdpi.com

In some cases, bulky groups can enhance activity. For example, the introduction of bulky groups at the C-4 position of podophyllotoxin (B1678966) thiourea derivatives was shown to be beneficial for antitumor activity. analis.com.my

Conversely, in other instances, bulky substituents can lead to decreased or no activity, likely due to steric hindrance that prevents optimal binding. analis.com.my

The position of the substituent also matters. For example, in a series of N-arylpiperazines, moving a substituent from the 3-position to the 4-position on a phenyl ring resulted in lower effectiveness. mdpi.com

The interplay between electronic and steric effects is complex. A combination of an EDG and an EWG in the same molecule, such as a methoxy and a fluorine group, has been shown to potentially lead to potent compounds. analis.com.my

Table 2: Effect of Substituent Properties on Biological Activity

Molecular Hybridization Strategies for Enhanced Bioactivity

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units into a single molecule. biointerfaceresearch.comresearchgate.net The goal is to create a hybrid compound with a synergistic or additive biological effect, potentially leading to enhanced potency, improved selectivity, reduced side effects, and a lower likelihood of drug resistance. biointerfaceresearch.com The this compound scaffold is an excellent candidate for this approach.

Several studies have successfully employed this strategy. For example, hybrid molecules have been created by combining the 4-piperazinylquinoline fragment with a thiourea pharmacophore. biointerfaceresearch.com In one such study, a 4-aminoquinoline (B48711) derivative, 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide, demonstrated potent and selective cytotoxicity against breast cancer cell lines. biointerfaceresearch.comresearchgate.net

Another hybridization approach involves linking the piperazine-thiourea core to other heterocyclic systems known for their biological activities, such as pyrazole (B372694), thiazole, or indole. nih.govresearchgate.netacs.org For instance, bergenin (B1666849) analogues incorporating piperazinyl-linked heterocyclic hybrids have been synthesized as potential anticancer agents. nih.gov The rationale is that the lipophilicity of these linked moieties can enhance pharmacokinetic properties. nih.gov Similarly, hybrid scaffolds connecting pyrazole and piperazine rings with a thiourea linker have been developed and screened for anti-inflammatory activity. researchgate.net

This strategy allows for the creation of novel chemical entities with unique pharmacological profiles that may not be achievable with the individual components alone. researchgate.net

Rational Design of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, are multifactorial, involving multiple pathological pathways. nih.govmdpi.com Consequently, drugs that act on a single target may have limited efficacy. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are designed to simultaneously modulate multiple biological targets. nih.govmdpi.com The this compound framework is well-suited for the design of MTDLs.

The rational design of MTDLs begins with identifying a valid combination of targets. nih.gov Subsequently, pharmacophores known to interact with these individual targets are integrated into a single molecular scaffold. The this compound structure can serve as a core or a linker to which different pharmacophoric moieties are attached.

For example, in the context of Alzheimer's disease, MTDLs have been designed to inhibit both acetylcholinesterase (AChE) and other targets like monoamine oxidases (MAO). acs.orgacs.org A strategy could involve using a piperazine-thiourea core to link an indole-containing moiety (a common feature in MAO inhibitors) with another group that confers AChE inhibitory activity.

In cancer therapy, MTDLs based on this scaffold might be designed to inhibit multiple protein kinases or to target both a specific enzyme and a DNA-related process. biointerfaceresearch.com For instance, N-((4-acetylphenyl)carbamothioyl)pivalamide, an acyl thiourea derivative, has been studied as a potential multi-target-directed ligand. rsc.org The flexibility of the this compound structure allows for the incorporation of various functional groups and heterocyclic systems to achieve the desired polypharmacological profile. biointerfaceresearch.comacs.org

Preclinical Investigations of Biological Activities of 1 Piperazin 1 Yl Thiourea and Its Analogues

Antiparasitic Activities

Evaluation against Leishmania Species (L. amazonensis, L. infantum, L. major, L. mexicana, L. donovani)

Thiourea (B124793) derivatives, including those containing a piperazine (B1678402) moiety, have emerged as a promising class of compounds in the search for new antileishmanial agents. nih.govnih.gov Research has demonstrated their activity against various Leishmania species responsible for different clinical forms of leishmaniasis.

Studies have shown that the incorporation of a piperazine ring into thiourea derivatives can enhance their potency and selectivity against Leishmania amazonensis. nih.govmdpi.com For instance, a second-generation piperazine thiourea derivative, compound 5i , exhibited an IC50 value of 1.8 ± 0.5 µM against the amastigote form of L. amazonensis, proving to be more potent than the reference drug miltefosine (B1683995) (IC50 = 7.5 ± 1.2 µM). nih.govmdpi.com Another first-generation thiourea, compound 3e , also showed significant activity with an IC50 of 4.9 ± 1.2 µM against the same parasite form. nih.govmdpi.com The piperazine group has also been identified as an attractive component in molecules with proven in vitro leishmanicidal activity against L. infantum, L. major, and L. mexicana. nih.gov Furthermore, piperazine-containing compounds have demonstrated in vivo activity against L. donovani. nih.gov

A broad screening of compounds from the MMV Open Access Global Health Priority Box identified 12 compounds with an IC50 of less than or equal to 1 μM against L. donovani. verixiv.org While not all were piperazine-thiourea derivatives, this highlights the potential for identifying highly active compounds against this species. Other research has focused on different heterocyclic thiourea derivatives, which have shown high activity against L. major promastigotes, with IC50 values ranging from 1.11 to 3.16 μM. tandfonline.com Quinazoline-2,4-diamines have also been synthesized and tested against L. donovani and L. amazonensis intracellular amastigotes, with some compounds showing EC50 values in the high nanomolar to single-digit micromolar range. nih.govacs.org

Table 1: In Vitro Antileishmanial Activity of Selected Thiourea Analogues

| Compound | Leishmania Species | Parasite Stage | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5i | L. amazonensis | Amastigote | 1.8 ± 0.5 | nih.govmdpi.com |

| Compound 3e | L. amazonensis | Amastigote | 4.9 ± 1.2 | nih.govmdpi.com |

| Miltefosine (control) | L. amazonensis | Amastigote | 7.5 ± 1.2 | nih.govmdpi.com |

| Thiadiazole derivatives | L. major | Promastigote | 1.11 - 3.16 | tandfonline.com |

| Quinazoline 15 | L. donovani | Amastigote | 0.15 | acs.org |

| Quinazoline 15 | L. amazonensis | Amastigote | Submicromolar | acs.org |

Mechanistic Insights into Parasite Inhibition

The precise mechanisms by which 1-(piperazin-1-yl)thiourea and its analogues exert their antiparasitic effects are still under investigation, but several potential targets and pathways have been proposed for the broader class of thiourea derivatives. One of the primary modes of action is believed to be the binding to proteins containing thiol groups and to DNA. mdpi.com

In the context of parasitic diseases, specific enzyme inhibition has been identified as a key mechanism. For instance, some thiourea derivatives act as inhibitors of nucleoside hydrolase from Leishmania donovani (NHLd), with one compound showing a Ki of 79 μM and an IC50 of 84.6 μM. medchemexpress.com Another potential target is the M17 leucyl-aminopeptidase (LAP), which is inhibited by certain compounds, leading to the inhibition of L. major and L. donovani intracellular amastigote growth. medchemexpress.com In the related parasite Plasmodium falciparum, the causative agent of malaria, some drugs have been shown to inhibit haemozoin formation, a crucial detoxification process for the parasite. mdpi.com While this has not been directly demonstrated for this compound in Leishmania, it represents a plausible mechanism for antiparasitic compounds.

Selectivity for Parasites over Mammalian Cells (in vitro)

A critical aspect of a potential therapeutic agent is its selectivity, meaning it should be more toxic to the parasite than to the host's cells. Several studies have evaluated the cytotoxicity of thiourea derivatives against mammalian cells to determine their selectivity index (SI). The SI is calculated by dividing the cytotoxic concentration against mammalian cells (CC50) by the inhibitory concentration against the parasite (IC50). verixiv.orgscielo.br

For piperazine-containing thioureas, it has been observed that while they are generally more cytotoxic to mammalian cells compared to first-generation thioureas, some compounds maintain a favorable selectivity profile. mdpi.com For example, compound 5i , despite its increased cytotoxicity, demonstrated a selectivity index of approximately 70. nih.govmdpi.com Compound 3e from the first generation of thioureas exhibited an even higher selectivity, at over 80-fold. nih.govmdpi.com In a broad screening of antiparasitic compounds, a high selectivity (SI > 10) against Vero and Raw mammalian cells was a key criterion for prioritization. verixiv.org This indicates that it is possible to develop thiourea derivatives with a high degree of selectivity for Leishmania parasites over mammalian cells.

Anticancer Activities

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., Breast, Colon, Prostate, Lung, Leukemia)

Thiourea derivatives have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the proliferation of a wide range of cancer cell lines. mdpi.comresearchgate.net The inclusion of a piperazine moiety has, in some cases, enhanced this cytotoxic activity.

Specifically, derivatives of this compound and its analogues have been evaluated against various cancer cell lines. For instance, 4-piperazinylquinoline derivatives based on a thiourea scaffold showed improved antiproliferative activity against breast cancer cell lines, including MDA-MB-231, MDA-MB-468, and MCF-7. researchgate.netresearchgate.net One such compound, 23 , was found to be 7 to 11-fold more selective for cancer cells over non-cancerous breast epithelial cell lines. tandfonline.com Other studies have reported the high cytotoxicity of trifluoromethylphenylthiourea analogues against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC50 values often below 10 µM. nih.gov Some of these derivatives, such as those incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, displayed IC50 values as low as 1.5 to 8.9 µM. nih.gov Furthermore, certain thiourea derivatives have shown efficacy against lung cancer cell lines like A549. nih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Analogues against Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 23 | MDA-MB-231, MDA-MB-468, MCF-7 | Breast | 3.0 - 4.6 | researchgate.nettandfonline.com |

| 3,4-dichloro-phenylthiourea analogue (2) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | 1.5 - 8.9 | nih.gov |

| 4-CF3-phenylthiourea analogue (8) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | 1.5 - 8.9 | nih.gov |

| Thieno[3,2-d]pyrimidine derivative (7f) | HT-29 | Colon | 2.18 | researchgate.net |

| Thieno[3,2-d]pyrimidine derivative (7f) | MCF-7 | Breast | 4.25 | researchgate.net |

| Dipeptide derivative (I-11) | NCI-H460 | Lung | 4.85 ± 1.44 | researchgate.net |

| Piperazinone thiourea derivative (7f) | HT-29, A549 | Colon, Lung | <500 | tbzmed.ac.ir |

Mechanisms of Action in Cancer Cells

The anticancer activity of thiourea derivatives stems from their ability to interfere with various molecular pathways essential for cancer cell growth and survival. researchgate.net One of the proposed mechanisms is the inhibition of key enzymes involved in cell proliferation and signaling.

Several studies have pointed towards the induction of apoptosis (programmed cell death) as a primary mechanism. nih.gov For example, certain trifluoromethylphenylthiourea analogues were found to be potent inducers of late apoptosis in colon cancer (SW480, SW620) and leukemia (K-562) cell lines. nih.gov The mechanism of apoptosis induction can be multifaceted, with some dipeptide thiourea derivatives showing the ability to trigger this process in lung cancer cells (NCI-H460). researchgate.net

Another significant mechanism is the inhibition of specific enzymes. Thiourea derivatives have been identified as inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthetic pathway that is often upregulated in cancer cells. nih.govnih.gov A high-throughput screening identified a piperazine-1-thiourea as a hit compound for PHGDH inhibition. nih.govnih.gov Other targeted enzymes include mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which is involved in cell proliferation signaling pathways. d-nb.info Molecular docking studies have suggested that some thioureidobenzenesulfonamides could act as MK-2 inhibitors. d-nb.info Additionally, some thiourea derivatives have shown inhibitory activity against PI3Kα, a crucial enzyme in a major cancer cell survival pathway. researchgate.net

Apoptosis Induction and DNA Fragmentation

Thiourea derivatives, including those with a piperazine moiety, have demonstrated notable pro-apoptotic activity in various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects. Studies have shown that certain 1,3-disubstituted thiourea analogues can significantly induce late-stage apoptosis or necrosis in cancerous cells. nih.gov For instance, compound 2 (a dichlorophenyl derivative) and compound 8 (a 4-CF3-phenyl substituted thiourea) showed a very high percentage of late apoptotic cells in the SW480 human primary colon cancer line, at 95% and 97% respectively. nih.gov Compound 2 was also the most potent activator of apoptosis in metastatic SW620 colon cancer cells, affecting 99% of the cells. nih.gov Other analogues also induced late apoptosis in SW480 cells, ranging from 24% to 60%. nih.gov

The pro-apoptotic effects were also observed in other cancer cell lines. In K-562 chronic myelogenous leukemia cells, compound 2 induced apoptosis in 73% of cells, while other analogues showed effects ranging from 30% to 33%. nih.gov This apoptosis-inducing capability is often linked to the activation of key executioner enzymes like caspases. For example, some thiourea derivatives have been shown to cause a significant increase in caspase-3 and caspase-7 activation. researchgate.net

DNA fragmentation is a classic hallmark of apoptosis. waocp.org The treatment of cancer cells with these compounds often leads to DNA damage. In studies with piperazine-clubbed 2-azetidinone derivatives, DNA fragmentation was observed in HeLa cervical cancer cells following treatment, confirming the induction of apoptosis. researchgate.netnih.gov Similarly, other thiourea derivatives have been shown to cause an intense comet nucleus in comet assays, indicating significant DNA damage in treated MCF-7 breast cancer cells. dntb.gov.ua

Cell Cycle Arrest and Modulation of Cell Proliferation Pathways

In addition to inducing apoptosis, this compound analogues can interfere with the normal progression of the cell cycle, leading to arrest at specific phases. This disruption prevents cancer cells from proliferating.

Different thiourea derivatives have been shown to arrest the cell cycle at various phases, including the G0/G1, S, and G2/M phases. researchgate.netresearchgate.net

G0/G1 Arrest: Some derivatives increased the number of SW480 and K-562 cells in the sub-G1 and/or G0/G1 phases. researchgate.netresearchgate.net Certain analogues of ursolic acid coupled with a substituted piperazine were also found to arrest the cell cycle at the G0/G1 stage in various cancer cell lines. tandfonline.com

S Phase Arrest: Brominated diarylthioureas have been reported to cause an accumulation of cells in the S phase. researchgate.net A specific diarylthiourea compound was also found to arrest the cell cycle in the S phase in MCF-7 cells. dntb.gov.ua

G2/M Arrest: One thiourea derivative was observed to evoke cycle arrest at the G2 phase. researchgate.netresearchgate.net A chromen-4-one derivative containing a piperazine ring was shown to arrest the cell cycle at the G2/M phase in PC3 prostate cancer cells. tandfonline.com

The ability of these compounds to halt cell cycle progression is often attributed to their capacity to suppress the expression of key cell cycle regulators. biointerfaceresearch.com For example, one active compound was found to regulate the expression levels of cell cycle-related proteins like p21 and cyclin D1 in a concentration-dependent manner. tandfonline.com This modulation of cell proliferation pathways is a crucial aspect of their anticancer activity.

Enzyme Inhibition (e.g., Phosphoglycerate Dehydrogenase (PHGDH), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))

A significant mechanism of action for this compound and its analogues is the inhibition of key enzymes involved in cancer cell metabolism and signaling.

Phosphoglycerate Dehydrogenase (PHGDH): PHGDH is the rate-limiting enzyme in the serine biosynthesis pathway, which is often upregulated in cancer cells to support proliferation. nih.govnih.gov A piperazine-1-thiourea scaffold was identified as an inhibitor of human PHGDH through high-throughput screening of over 400,000 small molecules. nih.govnih.govresearchgate.net Medicinal chemistry efforts led to the development of potent and reversible PHGDH inhibitors, namely NCT-502 and NCT-503 . nih.govresearchgate.net These compounds demonstrated low-micromolar biochemical inhibition and effectively reduced the production of glucose-derived serine in cancer cells. nih.gov NCT-503 was characterized as a non-competitive inhibitor with respect to both of the enzyme's substrates. researchgate.net The discovery of these piperazine-based inhibitors has highlighted the potential of targeting serine metabolism as a therapeutic strategy in oncology. researchgate.netresearchgate.netscientificarchives.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While direct inhibition of VEGFR-2 by this compound is not explicitly detailed in the provided context, thiourea derivatives are known to target various enzymes involved in carcinogenesis, including kinases. biointerfaceresearch.com VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. The ability of thiourea derivatives to inhibit angiogenesis has been noted, suggesting a potential interaction with pathways involving VEGFR-2. researchgate.net

Interference with Multidrug Resistance Mechanisms (e.g., ABCB1 Transporter)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.govmdpi.com These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. nih.gov

Some thiourea derivatives have been investigated for their ability to interact with and inhibit the ABCB1 transporter. acs.org A study screening thiourea derivatives as potential inhibitors of SARS-CoV-2 also explored their interaction with the human ABCB1 transporter. acs.org The study identified that the compound BB IV-46 [1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea)] not only showed potential antiviral activity but also inhibited the ABCB1 transporter. acs.org This dual activity suggests that such compounds could be beneficial in overcoming MDR in cancer treatment. Other novel microtubule inhibitors that are not substrates of P-gp have been shown to enhance the cytotoxicity of chemotherapy drugs by decreasing the expression and efflux activity of P-gp. nih.gov Developing novel agents that can overcome MDR is a critical area of research, and some colchicine (B1669291) binding site inhibitors have shown potent activity against both chemosensitive and MDR cells. researchgate.net

Selectivity for Cancer Cells over Normal Cells (in vitro)

A crucial characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on thiourea derivatives incorporating a piperazine moiety have demonstrated this desirable selectivity in vitro.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogues were found to be highly cytotoxic against various human cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC50 values often under 10 µM. nih.govdntb.gov.ua Importantly, these compounds showed favorable selectivity when compared to the normal human keratinocyte cell line (HaCaT). nih.govdntb.gov.ua The selectivity index (SI), calculated as the ratio of the IC50 for the normal cell line to the IC50 for the cancer cell line, was advantageous for several of these derivatives. nih.gov

In another study, a novel series of 4-piperazinylquinoline derived thioureas were synthesized and tested on human breast tumor cell lines (MDA-MB231, MDA-MB468, MCF7) and non-cancer breast epithelial cell lines (184B5, MCF10A). researchgate.netanalis.com.myresearchgate.net One compound, 23 (RL-15), was particularly noteworthy, exhibiting antigrowth activity that was 7 to 11-fold higher on cancer cells than on non-cancer cells. analis.com.myresearchgate.net Similarly, other synthesized thiourea derivatives showed no cytotoxic effects on normal L-929 cells while being active against cancer cell lines. analis.com.my This selective cytotoxicity suggests that these compounds have a therapeutic window that could potentially translate to lower toxicity in clinical settings.

Antimicrobial Activities

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Thiourea derivatives, including those containing a piperazine unit, have been recognized for their broad-spectrum biological activities, which extend to antimicrobial effects. nih.gov These compounds have been evaluated against a variety of bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.

Studies have shown that incorporating a piperazine moiety can enhance antibacterial activity. For example, fluoroquinolone derivatives that also contain a thioureido moiety and a piperazin-1-yl group exhibited significantly improved activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov

The antibacterial efficacy can be presented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. In one study, a series of new fluoro-substituted benzoylthiourea (B1224501) derivatives were tested. nih.gov Gram-negative strains, particularly E. coli, were generally more susceptible to these compounds than Gram-positive strains. nih.gov For instance, five of the seven tested compounds were active against E. coli. nih.gov In contrast, S. aureus and B. subtilis were resistant to all tested compounds in that specific study. nih.gov

Another study on adamantane-based thiourea derivatives also revealed broad-spectrum antibacterial activity. Compounds 7a-c displayed marked activity with MIC values ranging from 0.5 to 32 μg/mL against a panel of bacteria. mdpi.com The specific substitutions on the thiourea scaffold play a significant role in determining the spectrum and potency of the antibacterial action. For instance, certain dihalophenyl analogues showed higher potency against Gram-negative bacteria, while others were more effective against Gram-positive strains. mdpi.com

Below is a table summarizing the antibacterial activity of selected thiourea derivatives from a representative study.

| Compound ID | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |

| S. aureus | B. subtilis | |

| 5a | >500 | >500 |

| 5b | >500 | >500 |

| 5c | >500 | >500 |

| 5d | >500 | >500 |

| 5e | >500 | >500 |

| 5f | >500 | >500 |

| 5g | >500 | >500 |

| Data derived from a study on fluoro-substituted benzoylthiourea derivatives. nih.gov |

Antifungal Efficacy against Plant and Human Pathogens

Derivatives of this compound have demonstrated considerable antifungal properties against a spectrum of pathogens affecting both plants and humans. The incorporation of a thiourea group, often in conjunction with a piperazine scaffold, is a recurring theme in the design of novel antifungal agents. acs.orgufba.brwisdomlib.orgresearchgate.net

Research has shown that piperazine-thiourea derivatives exhibit inhibitory effects against various fungal species. For instance, certain thiourea derivatives incorporating a piperazine ring have shown potent activity against fungal strains such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net The antifungal potential of these compounds is often influenced by the nature of substitutions on the core structure. In one study, a 2,4-dichlorophenyl substituted thiourea derivative of piperazine demonstrated notable antifungal activity. researchgate.net Similarly, other studies have highlighted the efficacy of piperazine derivatives against C. albicans and A. niger. researchgate.net

In the context of plant pathogens, thiourea derivatives have been recognized for their broad-spectrum fungicidal properties. acs.org They have shown inhibitory effects against pathogens such as Fusarium oxysporum, Cercospora arachidicola, Physalospora piricola, Alternaria solani, and Gibberella zeae. nih.gov For example, specific piperazine-containing thiourea analogues have been found to be effective against Pyricularia oryzae and Drechslera oryzae. nih.gov The fungicidal action of these compounds is a key area of interest in the development of new agrochemicals. acs.org

The combination of piperazine with other heterocyclic systems, such as pyrimidines, has also yielded compounds with significant antifungal activity. Thiophene-substituted chalcones cyclized with thiourea and further reacted to incorporate a piperazine moiety resulted in derivatives active against various fungal strains. apjhs.com Specifically, certain synthesized 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their phenylpiperazine counterparts showed significant antifungal effects. apjhs.com

Furthermore, hybrid molecules combining piperazine with azoles, which are well-established antifungal drugs, have been synthesized and evaluated. These alkylated piperazine-azole hybrids have shown broad-spectrum activity against multiple fungal strains, including non-albicans Candida and Aspergillus species, with promising minimum inhibitory concentration (MIC) values. acs.orgacs.org

Table 1: Antifungal Activity of Selected Piperazine-Thiourea Analogues

| Compound Type | Pathogen(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,4-dichlorophenyl substituted piperazine-thiourea | Aspergillus flavus, Aspergillus niger, Candida albicans | Potent antimicrobial activity | researchgate.net |

| Pyrimidine-piperazine-thiourea hybrids | Various fungal strains | Significant antifungal activity | apjhs.com |